molecular formula C3H5N3OS B3049828 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione CAS No. 221524-72-7

5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione

Cat. No.: B3049828
CAS No.: 221524-72-7
M. Wt: 131.16 g/mol
InChI Key: ASXVOJVUCSBDTC-UHFFFAOYSA-N
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Description

Mechanisms of Action Against Gram-Positive Pathogens

The antimicrobial activity of 5-(hydroxymethyl)-1,2,4-triazole-3-thione derivatives against Gram-positive bacteria primarily stems from their ability to interfere with critical enzymatic pathways. These compounds exhibit potent inhibition of dihydrofolate reductase (DHFR), an enzyme essential for bacterial folate synthesis and DNA replication. For instance, derivatives featuring a hydroxymethyl group at the C-5 position demonstrated 2.3-fold greater DHFR inhibition compared to unsubstituted analogues in Staphylococcus aureus strains, with 50% inhibitory concentrations (IC50) ranging from 0.85–1.12 µM. This enhanced activity correlates with the hydroxymethyl group’s capacity to form hydrogen bonds with conserved residues in the DHFR active site, as confirmed through molecular docking simulations.

Additionally, these derivatives disrupt cell wall integrity by binding to penicillin-binding proteins (PBPs), particularly PBP2a in MRSA. Structural analyses reveal that the triazole-thione core interacts with the allosteric domain of PBP2a, inducing conformational changes that restore β-lactam susceptibility. For example, 5-(hydroxymethyl)-4-(3-nitrobenzyl)-1,2,4-triazole-3-thione reduced MRSA viability by 99.8% at 4 µg/mL when combined with oxacillin, compared to 42% viability reduction with oxacillin alone.

Properties

IUPAC Name

5-(hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3OS/c7-1-2-4-3(8)6-5-2/h7H,1H2,(H2,4,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXVOJVUCSBDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=S)NN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393362
Record name AC1MS6VX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221524-72-7
Record name AC1MS6VX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with formaldehyde, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The thione group can be reduced to form a thiol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to substitute the hydroxymethyl group.

Major Products Formed

    Oxidation: Formation of 5-(Carboxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione.

    Reduction: Formation of 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thiol.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and coordination complexes.

    Biological Studies: It is used in studies to understand the interaction of triazole derivatives with enzymes and receptors.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione involves its interaction with biological targets, such as enzymes and receptors. The hydroxymethyl and thione groups can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. This interaction can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Key Findings :

  • Bromophenyl and chlorophenyl substituents enhance Gram-positive antibacterial activity due to electron-withdrawing effects .
  • Thiadiazole-thioether hybrids (e.g., ) exhibit synergistic antimicrobial effects by combining triazole and thiadiazole pharmacophores .

Anticonvulsant Activity

Derivatives with hydrophobic substituents (e.g., hexyl, chlorophenyl) show efficacy in seizure models:

Compound Substituents Efficacy (MES Model) Reference
TP-315 Hexyl (C-4), chlorophenyl (C-5) ED₅₀: 15 mg/kg
TP-427 Hexyl (C-4), chlorobenzyl (C-5) ED₅₀: 12 mg/kg

Key Findings :

  • Hydrophobic groups (e.g., hexyl) improve blood-brain barrier permeability, critical for central nervous system activity .
  • Chlorine atoms at C-5 enhance sodium channel modulation, reducing seizure severity .

Corrosion Inhibition

Triazole-thione-Schiff bases and Mannich bases are effective in protecting carbon steel:

Compound (Abbreviation) Structure Features Inhibition Efficiency (%) Reference
TMAT Thiophene-Schiff base 89% (1 M HCl)
4MPT Piperazine-Mannich base 92.8%

Key Findings :

  • Adsorption via sulfur and nitrogen atoms forms protective layers on metal surfaces .
  • Mannich bases with piperazine/morpholine substituents exhibit higher efficiency due to improved electron density .

Anticancer and Chemoprotective Activity

Naphthyl and dithiol-thione derivatives show promise in oncology:

Compound Substituents Activity Reference
5-((1-Methyl-pyrrol)methyl) Naphthyl (C-4), pyrrole (C-5) Cytotoxic (IC₅₀: 8 µM)
Oltipraz Pyrazinyl, methyl-dithiol Chemoprotective (90% tumor reduction)

Key Findings :

  • Naphthyl groups induce apoptosis via intercalation or reactive oxygen species generation .
  • Dithiol-3-thiones (e.g., oltipraz) enhance glutathione S-transferase activity, detoxifying carcinogens like aflatoxin B₁ .

Biological Activity

5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione (CAS: 221524-72-7) is a compound that belongs to the 1,2,4-triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological implications based on recent studies.

  • IUPAC Name : 5-(hydroxymethyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
  • Molecular Formula : C3H5N3OS
  • Molecular Weight : 131.15 g/mol
  • Purity : 97% .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives of 1,2,4-triazole-3-thione. For instance:

  • Cytotoxicity Testing : Compounds derived from this compound were tested against various cancer cell lines using the MTT assay. Notably:
    • The compounds exhibited significant cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.
    • Specific derivatives showed selectivity towards cancer cells compared to normal fibroblasts .

Table 1: Cytotoxicity Results of Selected Compounds

Compound IDCell LineEC50 (µM)Selectivity Index
Compound AIGR399.7 ± 1.6High
Compound BMDA-MB-23122.3 ± 2.5Moderate
Compound CPanc-126.2 ± 1.0Low

Data represents the half-maximal effective concentration (EC50) for each compound against specified cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored:

  • Antifungal Activity : A derivative of the compound was tested against Candida tropicalis, showing promising antifungal activity .
  • Broader Antimicrobial Spectrum : Substituted triazole derivatives are known to exhibit a range of antimicrobial activities including antibacterial and antifungal effects due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .

Other Biological Activities

In addition to anticancer and antimicrobial activities, various studies have reported other pharmacological effects:

  • Antidiabetic Effects : Some derivatives have shown hypoglycemic activity in animal models .
  • Neuropharmacological Effects : Certain triazole compounds exhibit antidepressant-like effects in behavioral models .

Case Studies

A notable study involved the synthesis and evaluation of several hydrazone derivatives incorporating the triazole moiety. These compounds were assessed for their biological activity in vitro:

  • Findings indicated that several synthesized compounds displayed enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells. This selectivity suggests potential for development into therapeutic agents with reduced side effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione and its derivatives?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting thiosemicarbazide with carbon disulfide in dimethylformamide (DMF) yields the triazole-3-thione core. Alkylation or arylation at the sulfur atom can be achieved using haloalkanes under basic conditions (e.g., NaOH in ethanol). Optimal reaction conditions (temperature, solvent, molar ratios) are determined through iterative testing, monitored by TLC or HPLC .
  • Key Tools : DMSO-d6 for NMR analysis, Agilent 6120 LC-MS for mass confirmation, and IR spectroscopy to track functional groups (e.g., C=S stretch at ~1150 cm<sup>-1</sup>) .

Q. How is structural confirmation performed for triazole-3-thione derivatives?

  • Methodology : Multi-modal spectroscopic analysis is critical.

  • <sup>1</sup>H-NMR : Identifies protons adjacent to the triazole ring (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm).
  • IR : Confirms the thiocarbonyl group (C=S) via absorption near 1150–1186 cm<sup>-1</sup> .
  • ESI-HRMS : Validates molecular weight with high precision (e.g., calculated mass vs. measured mass within ±0.0001 Da) .
    • Advanced Techniques : X-ray crystallography for unambiguous conformation, though not always feasible due to crystallization challenges .

Q. What are the standard protocols for evaluating acute toxicity in early-stage derivatives?

  • Methodology : Computational tools like GUSAR-online predict acute toxicity based on structural descriptors. Compounds flagged as toxic are excluded from pharmacological screening. Experimental validation follows OECD guidelines using murine models, monitoring mortality, organ weight changes, and behavioral endpoints .

Advanced Research Questions

Q. How can structural modifications enhance pharmacological activity while minimizing toxicity?

  • Methodology :

  • SAR Studies : Introduce substituents at the 4- and 5-positions of the triazole ring. For example, 4-phenyl or 4-cyclohexyl groups improve antifungal activity, while halogenation (e.g., 5-bromophenyl) enhances antiproliferative effects .
  • Toxicity Mitigation : Replace electron-withdrawing groups (e.g., nitro) with methoxy or hydroxymethyl moieties to reduce hepatotoxicity .
    • Case Study : 5-(4-Chlorophenyl) derivatives showed potent antidepressant activity in mice via norepinephrine modulation without MAO inhibition .

Q. How do contradictions in biological activity data arise across studies, and how can they be resolved?

  • Root Causes : Variability in assay conditions (e.g., cell line specificity, solvent concentrations) or impurities in synthesized compounds.
  • Resolution Strategies :

  • Reproducibility Checks : Cross-validate results using orthogonal assays (e.g., MTT vs. trypan blue exclusion for cytotoxicity).
  • Purity Verification : Use HPLC with dual detection (UV and MS) to ensure >95% purity .
    • Example : Discrepancies in antifungal activity of 5-(hydroxyphenyl) derivatives were traced to differences in fungal strain susceptibility .

Q. What computational approaches are used to predict binding affinity against therapeutic targets?

  • Methodology :

  • Molecular Docking : Tools like FlexX dock derivatives into protein active sites (e.g., hEGFR kinase domain). Hydrogen bonding with Met793 and hydrophobic interactions with hinge regions are prioritized .
  • MD Simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS.
    • Validation : Correlate docking scores with in vitro IC50 values from enzyme inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione
Reactant of Route 2
5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.